Molecular Weight Differential in MS: Diethylamine N-d1 vs. Unlabeled Diethylamine (CAS 109-89-7)
The primary differentiator of Diethylamine N-d1 for MS applications is its +1 Da mass shift relative to unlabeled diethylamine. This allows it to function as a true co-eluting internal standard, correcting for matrix effects and instrument variability without interfering with the analyte's signal [1].
| Evidence Dimension | Molecular Weight (monoisotopic) |
|---|---|
| Target Compound Data | 74.14 g/mol |
| Comparator Or Baseline | 73.14 g/mol (Diethylamine, CAS 109-89-7) |
| Quantified Difference | +1.00 Da |
| Conditions | Standard atomic mass calculation |
Why This Matters
This +1 Da mass difference is the minimum required to create a distinct ion channel in single quadrupole MS, enabling accurate quantification without isotopic interference, making it a cost-effective choice for routine LC-MS methods.
- [1] NIST Chemistry WebBook. Diethylamine N-d1. SRD 69. View Source
